molecular formula C14H13F3N4OS B2657328 Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 2380081-64-9

Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone

Cat. No. B2657328
CAS RN: 2380081-64-9
M. Wt: 342.34
InChI Key: HSWOVKOVTDPNAH-UHFFFAOYSA-N
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Description

The compound “Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . The synthesis of thiophene derivatives involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a thiophene ring, a pyridazine ring, and a piperazine ring, among others .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions likely involve the formation of various types of bonds and the addition or removal of various functional groups .

properties

IUPAC Name

thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-1-2-12(19-18-11)20-4-6-21(7-5-20)13(22)10-3-8-23-9-10/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWOVKOVTDPNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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